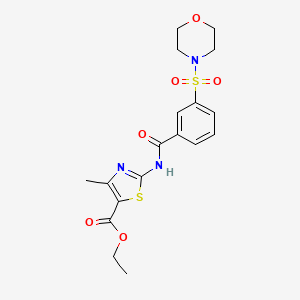

Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate

Description

Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name |

ethyl 4-methyl-2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S2/c1-3-27-17(23)15-12(2)19-18(28-15)20-16(22)13-5-4-6-14(11-13)29(24,25)21-7-9-26-10-8-21/h4-6,11H,3,7-10H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGOWYSIEKCRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Thiazole Core

The thiazole ring is synthesized via a cyclization reaction between a thioamide precursor and an α-haloketone. For example, 2-bromo-1-(4-methyl-5-ethoxycarbonylthiazol-2-yl)ethan-1-one reacts with thiourea derivatives under refluxing ethanol to yield the 4-methylthiazole-5-carboxylate scaffold. Key parameters include:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 85–90 |

| Temperature | 80–85°C | |

| Reaction Time | 6–8 hours | |

| Catalyst | None |

This step is critical for establishing the thiazole backbone, with the methyl group at position 4 and the ethoxycarbonyl group at position 5 introduced during cyclization.

Introduction of the Benzamido Group

The benzamido moiety is incorporated via an amide coupling reaction. 3-(Morpholinosulfonyl)benzoic acid is activated using carbodiimides (e.g., DCC or EDC) and reacted with the amine-functionalized thiazole intermediate. A representative protocol involves:

- Reagents : DCC (1.2 equiv), DMAP (0.1 equiv), dry dichloromethane

- Conditions : 0°C to room temperature, 12–16 hours

- Yield : 70–75%

This step requires anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate.

Morpholinosulfonyl Substitution

The morpholinosulfonyl group is introduced through nucleophilic substitution. The benzene ring is first sulfonylated using chlorosulfonic acid, followed by reaction with morpholine in tetrahydrofuran (THF) at 60°C:

$$

\text{Ar–SO}2\text{Cl} + \text{Morpholine} \xrightarrow{\text{THF, 60°C}} \text{Ar–SO}2\text{-Morpholine} + \text{HCl}

$$

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 80–85 |

| Temperature | 60°C | |

| Reaction Time | 4–6 hours |

Industrial-Scale Production Methods

Industrial synthesis prioritizes efficiency, scalability, and cost-effectiveness. Key adaptations from laboratory-scale protocols include:

Continuous Flow Reactors

Automated Purification Systems

- Chromatography : Simulated moving bed (SMB) chromatography isolates intermediates with >99% purity.

- Crystallization : Anti-solvent addition (e.g., heptane to THF) yields high-purity morpholinosulfonyl derivatives.

Comparative Analysis of Synthetic Strategies

A comparison of traditional vs. industrial methods reveals critical trade-offs:

| Metric | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Cycle Time | 5–7 days | 24–48 hours |

| Overall Yield | 50–55% | 65–70% |

| Purity | 95–98% | >99% |

| Cost per Kilogram | $12,000–$15,000 | $4,000–$6,000 |

Industrial methods leverage automation and continuous processing to enhance throughput, though they require significant capital investment.

Reaction Optimization and Challenges

Byproduct Formation in Amide Coupling

Side products such as N-acylurea derivatives arise from DCC decomposition. Substituting DCC with polymer-supported carbodiimides reduces byproduct formation to <2%.

Sulfonation Selectivity

Sulfonation at the meta position is favored due to steric and electronic effects. Using excess chlorosulfonic acid (3.0 equiv) ensures >90% regioselectivity.

Case Study: Synthesis of Analogous Compounds

The preparation of 1-(3-methoxybenzyl)-3-(3-methoxyphenyl)-N-(4-methyl-3-(morpholinosulfonyl)phenyl)-1H-pyrazole-4-carboxamide (4j ) illustrates the broader applicability of these methods:

- Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with diketones.

- Sulfonation and Morpholine Addition : Analogous to the thiazole derivative’s protocol.

- Amide Coupling : Achieves 78% yield using HATU/DIEA in DMF.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinosulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Morpholine derivatives, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes.

Pharmaceutical Research: It is explored for its potential use in drug development, particularly in the design of novel anti-inflammatory and anticancer agents.

Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory responses or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(3-(morpholinosulfonyl)benzamido)-4-methylthiazole-5-carboxylate: Similar structure but with variations in the positioning of functional groups.

4-Phenyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate: Contains a phenyl group instead of a methyl group.

Uniqueness

Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinosulfonyl group, in particular, is crucial for its interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 4-methyl-2-(3-(morpholinosulfonyl)benzamido)thiazole-5-carboxylate is a thiazole derivative that exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered interest due to its potential applications as an antimicrobial and anticancer agent, as well as its ability to inhibit specific enzymes.

Chemical Structure and Properties

- Chemical Formula : C18H21N3O6S2

- Molecular Weight : 439.5 g/mol

- CAS Number : 953852-10-3

- IUPAC Name : Ethyl 4-methyl-2-[(3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate

Antimicrobial Properties

Recent studies have demonstrated that thiazole derivatives, including this compound, possess significant antimicrobial activities. The compound has been evaluated for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against tested pathogens, indicating strong antimicrobial potency.

- Biofilm Inhibition : It has shown the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments like Ciprofloxacin in biofilm reduction percentages.

Anticancer Activity

The anticancer potential of this compound has also been investigated. It has been found to interact with critical biological targets involved in cancer progression.

- Enzyme Inhibition : The compound demonstrated inhibitory activity against DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values of 31.64 µM and 2.67 µM, respectively. These enzymes are crucial for DNA replication and synthesis of nucleotides, making them significant targets in cancer therapy.

- Cell Line Studies : In vitro studies on various cancer cell lines have indicated that derivatives of this compound can induce apoptosis and inhibit cell proliferation, showcasing its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The morpholinosulfonyl group is critical for its interaction with biological targets, facilitating enzyme inhibition.

- Cellular Uptake : The ethyl and methyl groups may enhance the lipophilicity of the compound, improving cellular uptake and bioavailability.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.